N-(3-amino-4-fluorophenyl)acetamidehydrochloride
Description
N-(3-Amino-4-fluorophenyl)acetamide hydrochloride (CAS: 113596-04-6) is an acetamide derivative featuring a fluorinated aromatic ring with an amino substituent at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. This compound is structurally related to analgesics like acetaminophen but differs in substituent groups, which may influence its pharmacological profile .
Properties
Molecular Formula |
C8H10ClFN2O |
|---|---|
Molecular Weight |
204.63 g/mol |
IUPAC Name |
N-(3-amino-4-fluorophenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C8H9FN2O.ClH/c1-5(12)11-6-2-3-7(9)8(10)4-6;/h2-4H,10H2,1H3,(H,11,12);1H |
InChI Key |
PCVFXTMHJPFMES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-fluorophenyl)acetamidehydrochloride typically involves the reaction of 3-amino-4-fluoroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-amino-4-fluoroaniline} + \text{acetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-fluorophenyl)acetamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-(3-amino-4-fluorophenyl)acetamidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-amino-4-fluorophenyl)acetamidehydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The pathways involved in these effects include the modulation of signaling pathways and the regulation of gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The compound’s core structure includes a phenyl ring substituted with fluorine (4-position) and an amino group (3-position), linked to an acetamide moiety. Key comparisons with analogous compounds include:
| Compound | Substituents | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|
| N-(3-Amino-4-fluorophenyl)acetamide hydrochloride | 3-NH₂, 4-F, acetamide (HCl salt) | C₈H₈ClF₂N₂O | 218.62 g/mol | Amino and fluorine substituents; HCl salt |
| Acetaminophen (N-(4-hydroxyphenyl)acetamide) | 4-OH, acetamide | C₈H₉NO₂ | 151.16 g/mol | Hydroxyl group instead of amino/fluorine |
| N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide | 3-Cl, 4-F, naphthalene-acetamide | C₁₈H₁₃ClFNO | 311.76 g/mol | Chloro substituent; naphthalene extension |
| N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide | 3-Cl, 4-F, 4-OCH₃-acetamide | C₁₅H₁₃ClFNO₂ | 293.72 g/mol | Chloro and methoxy groups |
| N-(3-Amino-4-methoxyphenyl)acetamide | 3-NH₂, 4-OCH₃, acetamide | C₉H₁₂N₂O₂ | 180.20 g/mol | Methoxy instead of fluorine |
Physicochemical Properties
- Solubility: The hydrochloride salt of N-(3-amino-4-fluorophenyl)acetamide likely exhibits higher water solubility compared to non-ionic analogs like N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide .
- Crystal Structure : N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide has a dihedral angle of 60.5° between aromatic rings, influencing packing stability via N–H···O hydrogen bonds . Similar steric effects may apply to the target compound.
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